molecular formula C21H21N5O B2525144 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1796946-18-3

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2525144
CAS RN: 1796946-18-3
M. Wt: 359.433
InChI Key: JISNXJYUIXZHNF-UHFFFAOYSA-N
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Description

“2-Methylpyrazolo [1,5-a]pyrimidine-6-carboxylic Acid” is a reactant used in the preparation of DPP-IV inhibitors . Its molecular formula is C8H7N3O2 .


Synthesis Analysis

The synthesis of “2-Methylpyrazolo [1,5-a]pyrimidine-6-carboxylic Acid” can be achieved from 2-methylpyrazolo [1,5-a]pyrimidine-6-carbaldehyde .


Molecular Structure Analysis

The molecular weight of “2-Methylpyrazolo [1,5-a]pyrimidine-6-carboxylic Acid” is 177.16 .


Physical And Chemical Properties Analysis

The compound has a melting point of 238 °C (dec.) and a density of 1.49±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in DMSO and Methanol when heated .

Scientific Research Applications

Antioxidant Potential

Pyrazolo[1,5-a]pyrimidines possess antioxidant properties, which can help neutralize harmful free radicals in the body. Antioxidants play a crucial role in maintaining cellular health and preventing oxidative damage associated with aging and various diseases.

In addition to these six applications, pyrazolo[1,5-a]pyrimidines have also been investigated as carboxylesterase inhibitors, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . Their versatility and varied biological activities make them an exciting area of research in medicinal chemistry.

Mechanism of Action

As mentioned earlier, “2-Methylpyrazolo [1,5-a]pyrimidine-6-carboxylic Acid” is used in the preparation of DPP-IV inhibitors . DPP-IV inhibitors are a class of medicines that are used to treat type 2 diabetes.

Safety and Hazards

The safety information available indicates that the compound has the following hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-13-20-23-14-17(15-26(20)24-16)5-4-10-22-21(27)18-6-8-19(9-7-18)25-11-2-3-12-25/h2-3,6-9,11-15H,4-5,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISNXJYUIXZHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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